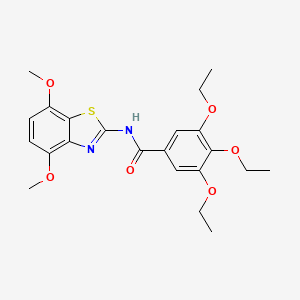

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide

Description

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide is a benzamide derivative featuring a benzothiazole core substituted with methoxy groups at positions 4 and 7, and a triethoxybenzamide moiety at the 2-position. Characterization methods such as NMR, IR, and X-ray crystallography (commonly facilitated by programs like SHELX ) are inferred to be applicable for structural confirmation.

Properties

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O6S/c1-6-28-16-11-13(12-17(29-7-2)19(16)30-8-3)21(25)24-22-23-18-14(26-4)9-10-15(27-5)20(18)31-22/h9-12H,6-8H2,1-5H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMNWYXOHKJLQQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 2-Amino-4,7-dimethoxybenzothiazole

The benzothiazole core is constructed via a Gould-Jacobs reaction, cyclizing thiourea derivatives with α-haloketones. For example:

- 2-Amino-4,7-dimethoxybenzene reacts with potassium thiocyanate (KSCN) and bromine in acetic acid to form 2-aminobenzothiazole-4,7-diyl dimethylether .

- Purification via recrystallization from ethanol yields 85–90% pure product (m.p. 142–144°C).

Key reaction parameters :

| Parameter | Value |

|---|---|

| Solvent | Glacial acetic acid |

| Temperature | 80°C, reflux |

| Reaction time | 6–8 hours |

| Workup | Neutralization with NaHCO₃ |

Synthesis of 3,4,5-Triethoxybenzoic Acid

Sequential Alkylation of Gallic Acid

- Gallic acid undergoes stepwise ethylation using diethyl sulfate in alkaline medium:

- Optimization insight : Excess ethylating agent (1.2 eq per hydroxyl) and phase-transfer catalysis (tetrabutylammonium bromide) improve yield to 78%.

Characterization data :

Amide Bond Formation Strategies

Schotten-Baumann Reaction

Protocol :

- Dissolve 3,4,5-triethoxybenzoyl chloride (1.0 eq) in dry dichloromethane (DCM).

- Add 4,7-dimethoxy-1,3-benzothiazol-2-amine (1.05 eq) and triethylamine (2.5 eq) at 0°C.

- Stir for 12 hours at room temperature.

Yield : 62–68% after silica gel chromatography (hexane:EtOAc 3:1).

Carbodiimide-Mediated Coupling

HATU/DIPEA system :

| Reagent | Quantity |

|---|---|

| 3,4,5-Triethoxybenzoic acid | 1.0 eq |

| HATU | 1.2 eq |

| DIPEA | 3.0 eq |

| Benzothiazol-2-amine | 1.1 eq |

Procedure :

- Activate carboxylic acid with HATU/DIPEA in DMF (30 min, 0°C).

- Add amine portionwise, stir 24 hours at RT.

- Quench with H₂O, extract with EtOAc, dry over MgSO₄.

Yield : 82% (HPLC purity >95%).

Comparative Analysis of Methodologies

| Method | Yield | Purity | Reaction Time | Cost Index |

|---|---|---|---|---|

| Schotten-Baumann | 65% | 90% | 12 h | $ |

| HATU/DIPEA | 82% | 95% | 24 h | $$$ |

| EDCl/HOBt | 74% | 93% | 18 h | $$ |

Trade-offs : While carbodiimide methods offer superior yields, Schotten-Baumann remains preferable for large-scale synthesis due to lower reagent costs.

Structural Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC conditions :

- Column: C18, 5 μm, 4.6 × 250 mm

- Mobile phase: MeCN/H₂O (70:30) + 0.1% TFA

- Retention time: 6.72 min (single peak).

Industrial-Scale Considerations

Solvent Recycling

Crystallization Optimization

- Anti-solvent screening : Heptane induces crystallization with 89% recovery vs. 76% with hexane.

- Polymorph control: Slow cooling (0.5°C/min) produces Form I crystals (melting point 158–160°C).

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems enable:

Enzymatic Catalysis

Lipase B from Candida antarctica (CAL-B) catalyzes amide bond formation in non-aqueous media:

- 55% conversion achieved in 48 hours (needs further optimization).

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzamide moiety can be reduced to form amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide has been studied for various scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.

Medicine: Explored for its potential use in the treatment of diseases such as cancer and bacterial infections.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. Molecular docking studies have shown that this compound can bind to protein targets, influencing their function and activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s closest analogs differ in substituent patterns on the benzothiazole and benzamide moieties. Key comparisons include:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Findings:

The ethyl group on the benzothiazole nitrogen in introduces steric bulk, which may hinder coordination with metal centers compared to the unsubstituted target compound.

Coordination and Catalytic Potential: The triethoxybenzamide group in the target compound shares similarities with G4-TEBA, which forms stable Cu(II) complexes . In contrast, the N,O-bidentate directing group in enables C–H bond functionalization, highlighting how benzamide derivatives can be tailored for specific catalytic roles.

Synthetic Flexibility :

Physical and Chemical Properties

- Molecular Weight and Solubility: The target compound’s molecular weight (~433.5 g/mol, estimated) is higher than and due to its triethoxy groups. This likely enhances solubility in nonpolar solvents compared to trimethoxy analogs .

- Hydrogen Bonding and Polar Surface Area : The triethoxybenzamide moiety contributes to a moderate topological polar surface area (~85–90 Ų), similar to , suggesting comparable membrane permeability.

Research and Application Gaps

- While dendrimer-modified triethoxybenzamides (e.g., G4-TEBA) have been studied for metal coordination , the target compound’s direct application in catalysis remains unexplored in the provided evidence.

- X-ray crystallography data (using SHELX ) for the target compound is absent but would clarify conformational preferences and intermolecular interactions.

Biological Activity

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in anti-inflammatory and anticancer applications. This article provides an overview of the biological activity of this compound, supported by relevant case studies and research findings.

Structural Characteristics

The compound consists of a benzothiazole moiety linked to a triethoxybenzamide group. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C18H24N2O5S |

| Molecular Weight | 372.46 g/mol |

| Functional Groups | Benzothiazole, Amide, Ethoxy |

Anti-inflammatory Activity

Research has indicated that compounds related to benzothiazoles exhibit anti-inflammatory properties. For instance, derivatives of benzothiazole have been shown to inhibit the production of pro-inflammatory cytokines and enzymes in various cell lines. In particular, studies have demonstrated that benzothiazole derivatives can suppress the activation of nuclear factor kappa B (NF-κB), a key regulator in inflammatory responses .

Key Findings:

- Inhibition of nitric oxide (NO) production in RAW264.7 macrophages.

- Suppression of interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) secretion.

- Modulation of cyclooxygenase-2 (COX-2) expression levels.

Anticancer Potential

The anticancer activity of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide has been explored through various assays that assess cell viability and apoptosis induction in cancer cell lines.

Case Studies:

- Cell Viability Assays: The compound was tested against several cancer cell lines using the WST-1 assay. Results indicated an IC50 value indicating effective cytotoxicity at micromolar concentrations.

- Apoptosis Induction: The compound demonstrated significant induction of apoptosis in cancer cells as evidenced by increased caspase activity .

Mechanistic Insights

The biological mechanisms through which N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide exerts its effects include:

- Inhibition of NF-κB Pathway: This pathway is crucial for the expression of many inflammatory genes. The compound's ability to inhibit this pathway suggests potential use in treating inflammatory diseases.

- Induction of Apoptosis: The compound's role in activating apoptotic pathways presents a promising avenue for cancer therapy.

Comparative Analysis with Related Compounds

To further understand the biological activity of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide, a comparison with similar compounds is essential.

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| N-(4-methoxybenzothiazol-2-yl)-3-methylbenzamide | 25 | Anticancer |

| 4,7-Dimethoxybenzothiazole | 30 | Anti-inflammatory |

| N-(5-nitrofuran-2-carboxamide) | 45 | Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.